![molecular formula C17H32O4 B12552378 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol CAS No. 180306-25-6](/img/structure/B12552378.png)
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol core linked to a hexyl chain and an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the oxan-2-yl group, which is then linked to a hexyl chain. This intermediate is subsequently reacted with cyclohexanol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxan-2-yl group and the cyclohexanol core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)benzoic acid
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)phenyl ester
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexanone
Uniqueness
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with an oxan-2-yl group and a hexyl chain makes it a versatile compound with diverse applications.
Properties
CAS No. |
180306-25-6 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[6-(oxan-2-yloxy)hexoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O4/c18-15-8-10-16(11-9-15)19-12-4-1-2-5-13-20-17-7-3-6-14-21-17/h15-18H,1-14H2 |
InChI Key |
GXRMDDNBQCRZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCOC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





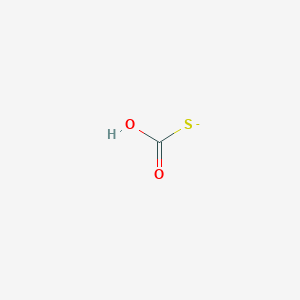
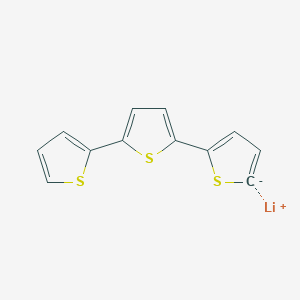
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
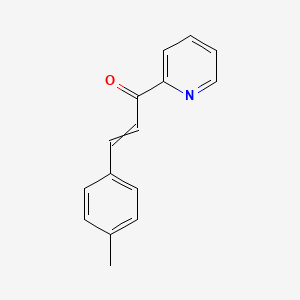
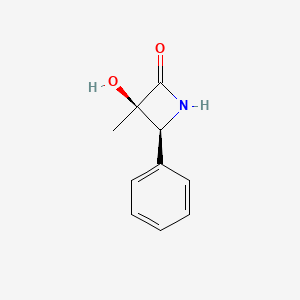
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)


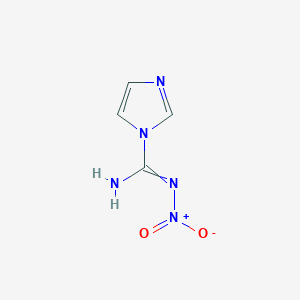
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
